molecular formula C23H23ClN4O4 B6482387 N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 874805-13-7

N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B6482387
CAS No.: 874805-13-7
M. Wt: 454.9 g/mol
InChI Key: CVFOFJPSGJESOU-UHFFFAOYSA-N
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Description

The compound N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidin-2-yl core substituted with a 4-chlorobenzoyl group and an N-linked 2-(1H-indol-3-yl)ethyl moiety. Though direct pharmacological data for this compound is unavailable, structural analogs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via dual hydrogen-bonding and π-π stacking interactions .

Properties

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4/c24-17-7-5-15(6-8-17)23(31)28-11-12-32-20(28)14-27-22(30)21(29)25-10-9-16-13-26-19-4-2-1-3-18(16)19/h1-8,13,20,26H,9-12,14H2,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFOFJPSGJESOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its target, Prostaglandin G/H synthase 1, by binding to it This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins

Biochemical Pathways

By inhibiting Prostaglandin G/H synthase 1, the compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and fever generation. The downstream effects of this inhibition include reduced inflammation and pain.

Biological Activity

N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes an oxazolidinone ring, a chlorobenzoyl moiety, and an indole derivative, suggesting diverse mechanisms of action and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O5C_{22}H_{24}ClN_3O_5 with a molecular weight of approximately 445.9 g/mol. The structure can be represented as follows:

\text{N 3 4 chlorobenzoyl 1 3 oxazolidin 2 yl methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide}

This compound's synthesis typically involves multiple steps, starting with the formation of the oxazolidinone ring followed by the introduction of the chlorobenzoyl group and subsequent coupling with an indole derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and replication.
  • Enzyme Modulation : The chlorobenzoyl group may enhance binding affinity to various enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Antitumor Activity : A study evaluating the antitumor potential of oxazolidinone derivatives found that modifications to the benzoyl group significantly influenced growth inhibition in various cancer cell lines. The presence of halogen substituents like chlorine enhanced cytotoxicity compared to non-substituted analogs .
  • Structure-Activity Relationship (SAR) : Research on structure-activity relationships among substituted benzoyl derivatives demonstrated that specific substitutions on the aromatic ring can lead to increased biological activity. For instance, ortho and para substitutions often resulted in higher inhibitory effects compared to meta substitutions .

Data Tables

PropertyValue
Molecular FormulaC22H24ClN3O5
Molecular Weight445.9 g/mol
Biological Targets50S ribosomal subunit
Antimicrobial ActivityEffective against MRSA
Potential ApplicationsAntitumor agents, antibiotics

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. The oxazolidinone ring structure is particularly significant due to its mechanism of action, which involves:

  • Inhibition of Bacterial Protein Synthesis : The compound interacts with the 50S ribosomal subunit, effectively blocking protein synthesis and demonstrating efficacy against various bacterial strains, including those resistant to traditional antibiotics.

Case Studies

  • In Vitro Studies : Research has shown that compounds with oxazolidinone structures exhibit significant antibacterial activity against Gram-positive bacteria. For instance, studies have highlighted their effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to common antibiotics.
  • Structural Modifications for Enhanced Activity : Modifications to the chlorobenzoyl group have been explored to improve the compound's antimicrobial properties. Variations in the substituents on the indole ring have also been studied to enhance activity and reduce toxicity.

Potential in Cancer Therapy

The indole component of the compound suggests potential applications in cancer therapy, as indole derivatives are known for their anticancer properties. Research indicates that compounds containing indole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Pharmacokinetic Properties

Understanding the pharmacokinetics of N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The lipophilic nature due to the chlorobenzoyl group may enhance absorption through biological membranes.
  • Metabolism : The compound's metabolic pathways are yet to be fully elucidated; however, studies on similar oxazolidinones suggest hepatic metabolism may play a significant role.
  • Excretion : Understanding the excretion pathways will be essential for assessing potential toxicity and side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s structural analogs differ in substituents, ring systems, and appended functional groups. Key comparisons include:

Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name Core Structure Substituent on Heterocycle Appended Group Molecular Weight Reference
N'-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (Target) 1,3-Oxazolidin-2-yl 4-Chlorobenzoyl 2-(1H-Indol-3-yl)ethyl Not reported -
N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide 1,3-Oxazolidin-2-yl 4-Fluorobenzenesulfonyl 3-(1H-Imidazol-1-yl)propyl Not reported
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 1,3-Oxazinan-2-yl 4-Chlorobenzenesulfonyl 2-Methylpropyl (Isobutyl) 417.91 g/mol

Key Observations :

  • Core Heterocycle : The target compound and ’s analog use a 5-membered 1,3-oxazolidin-2-yl ring, whereas ’s analog employs a 6-membered 1,3-oxazinan-2-yl ring. Larger rings may alter conformational flexibility and binding kinetics .
  • Substituents : The 4-chlorobenzoyl group (electron-withdrawing) in the target compound contrasts with sulfonyl groups (e.g., 4-fluorobenzenesulfonyl in ), which enhance solubility and hydrogen-bond acceptor capacity .

Physicochemical and Pharmacological Properties

  • Solubility : Sulfonyl-containing analogs () may exhibit higher aqueous solubility compared to benzoyl-substituted derivatives due to enhanced polarity .
  • Bioactivity : Indole-containing compounds (e.g., ’s thiazole-indole derivative) demonstrate algaecidal activity, suggesting the target compound’s indole moiety could confer similar properties .
  • Structural Confirmation : Tools like SHELX and ORTEP-3 () are critical for validating molecular geometries, particularly for stereochemistry in oxazolidine/oxazinan rings .

Preparation Methods

Formation of 3-(4-Chlorobenzoyl)oxazolidin-2-one

Reagents :

  • 2-Aminoethanol

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Thionyl chloride (SOCl₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

Procedure :

  • Acylation : 2-Aminoethanol reacts with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C under inert atmosphere, catalyzed by TEA, yielding N-(2-hydroxyethyl)-4-chlorobenzamide.

  • Chlorination : The hydroxyl group is converted to chloride using SOCl₂, forming N-(2-chloroethyl)-4-chlorobenzamide.

  • Cyclization : Treatment with K₂CO₃ and TBAB in dimethylformamide (DMF) at 70°C for 72 hours induces intramolecular nucleophilic substitution, forming 3-(4-chlorobenzoyl)oxazolidin-2-one.

Characterization :

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 4.40 (t, J = 8.1 Hz, 2H, OCH₂), 3.85 (t, J = 8.1 Hz, 2H, NCH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1680 cm⁻¹ (C=O, benzoyl).

Functionalization of the Oxazolidinone Nitrogen

The methylene spacer and amine group are introduced at the oxazolidinone nitrogen for subsequent ethanediamide coupling.

Bromination and Amination

Reagents :

  • 3-(4-Chlorobenzoyl)oxazolidin-2-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Potassium phthalimide

  • Hydrazine hydrate

Procedure :

  • Bromination : Radical bromination using NBS and AIBN in CCl₄ at 80°C introduces a bromomethyl group at the oxazolidinone nitrogen, yielding 3-(4-chlorobenzoyl)-2-(bromomethyl)oxazolidine.

  • Gabriel Synthesis : Reaction with potassium phthalimide in DMF forms the phthalimide-protected amine, followed by hydrazinolysis to yield 3-(4-chlorobenzoyl)-2-(aminomethyl)oxazolidine.

Characterization :

  • MS (ESI+) : m/z 283.1 [M+H]⁺ (calculated for C₁₁H₁₁ClN₂O₃: 282.04).

Synthesis of the Indole-Containing Amine

The tryptamine moiety is derived from commercially available 2-(1H-indol-3-yl)ethylamine.

Preparation of 2-(1H-Indol-3-yl)ethylamine

Reagents :

  • Tryptamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrochloric acid (HCl)

Procedure :

  • Protection : Tryptamine is Boc-protected using Boc₂O in THF to prevent side reactions during subsequent steps.

  • Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group before ethanediamide coupling.

Formation of the Ethanediamide Linker

The oxalamide bridge connects the oxazolidinone and indole moieties via sequential amide bond formation.

Stepwise Amide Coupling

Reagents :

  • Oxalyl chloride

  • 3-(4-Chlorobenzoyl)-2-(aminomethyl)oxazolidine

  • 2-(1H-Indol-3-yl)ethylamine

  • N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Activation : Oxalyl chloride reacts with one equivalent of 3-(4-Chlorobenzoyl)-2-(aminomethyl)oxazolidine in DCM at 0°C, forming the monoacid chloride intermediate.

  • Coupling : Addition of 2-(1H-Indol-3-yl)ethylamine and DIPEA at room temperature yields the target diamide.

Optimization :

  • Solvent : DCM minimizes side reactions.

  • Temperature : 0°C prevents over-activation of oxalyl chloride.

Characterization :

  • ¹³C NMR (75 MHz, CDCl₃): δ 166.5 (C=O, oxazolidinone), 164.8 (C=O, ethanediamide), 136.2 (C-Cl), 127.3–118.4 (indole aromatic carbons).

  • HPLC Purity : >98% (C₁₈ column, acetonitrile/water gradient).

Challenges and Alternative Routes

Competing Side Reactions

  • Oxazolidinone Ring Opening : Prolonged exposure to strong bases (e.g., K₂CO₃) may hydrolyze the oxazolidinone. Mitigation involves strict temperature control (≤70°C).

  • Incomplete Amination : Residual phthalimide in Gabriel synthesis is removed via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Coupling Strategies

  • HATU-Mediated Amidation : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) improves yields (85% vs. 72% with oxalyl chloride) but increases cost.

Scalability and Industrial Considerations

Cost-Effective Modifications

  • TBAB Recycling : Phase-transfer catalyst TBAB is recovered via aqueous extraction, reducing waste.

  • Bulk Solvent Use : DMF is replaced with toluene for cyclization, enhancing safety without sacrificing yield (~5% drop).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling 4-chlorobenzoyl-substituted oxazolidine with indole-ethylamine derivatives via amidation. Key steps include:

  • Oxazolidine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate amide bond formation under inert atmospheres .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or HPLC to isolate intermediates and final products. Purity is confirmed via TLC and NMR .
    • Data Contradiction : Yields vary depending on substituent steric effects. For example, chlorophenyl groups may reduce reaction efficiency compared to methoxy analogs, requiring temperature optimization (e.g., 0–5°C for sensitive intermediates) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • NMR : 2D experiments (e.g., 1,1-ADEQUATE) resolve complex coupling patterns in the oxazolidine and indole moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for chiral centers in the oxazolidine ring .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Solutions include:

  • Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., indole NH groups prone to oxidation) .
  • Prodrug Design : Masking labile groups (e.g., acetylating indole NH) to enhance bioavailability .
  • In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁴C-tagged) track tissue distribution and clearance rates .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tubulin for anticancer activity) . Focus on the chlorobenzoyl group’s role in hydrophobic pocket interactions.
  • MD Simulations : Assess binding stability over 100-ns trajectories, highlighting critical hydrogen bonds between the ethanediamide backbone and target residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F on benzoyl) with inhibitory potency .

Q. What experimental approaches resolve contradictions in reported cytotoxicity mechanisms?

  • Methodological Answer :

  • Pathway-Specific Assays : Use siRNA knockdowns to confirm if apoptosis is mediated via Bcl-2/Bax modulation or caspase-3 activation .
  • Proteomics : LC-MS/MS identifies protein targets (e.g., heat shock proteins) differentially expressed in treated vs. control cells .
  • Redox Profiling : Measure ROS generation and glutathione depletion to distinguish oxidative stress-driven vs. direct DNA-damage mechanisms .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationFlash chromatography, inert atmosphereTemperature control (±2°C), solvent polarity
Structural Elucidation2D NMR, X-ray crystallographyCrystal quality (R-factor < 0.05)
Bioactivity ValidationLiver microsome assays, radiolabelingMetabolic half-life (>30 mins for stability)
Target Interaction StudiesMolecular docking, surface plasmon resonanceBinding affinity (KD < 1 µM for high potency)

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